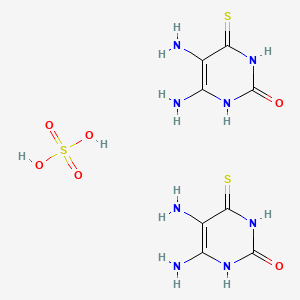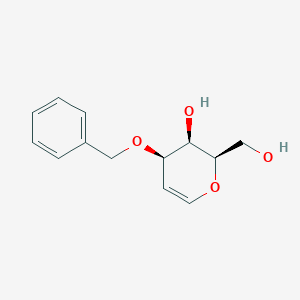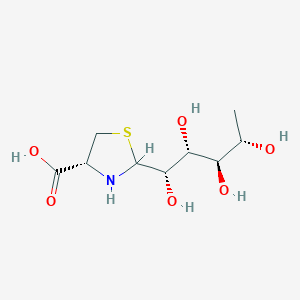
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid" often involves the condensation of L-cysteine with sugars, such as d-galactose or d-mannose, to form 2-(polyhydroxyalkyl)thiazolidine-4-carboxylic acids. These compounds crystallize as zwitterions, with carboxylic groups deprotonated and the thiazolidine N atoms protonated, indicating a significant synthetic pathway for developing similar compounds with specific configurations and properties (Tarnawski, Ślepokura, & Lis, 2011).
Molecular Structure Analysis
The molecular structures of these thiazolidine derivatives demonstrate diverse conformations, influenced by the configuration of the sugar moiety and the thiazolidinium ring. The crystal structures reveal different conformations such as twisted and S-puckered envelope, stabilized by intramolecular hydrogen bonding. This structural diversity suggests potential variations in the physical and chemical properties of these compounds, depending on their specific configurations (Tarnawski, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
Thiazolidine derivatives can undergo various chemical reactions, including dehydrogenation to form oxazoles and thiazoles, and interaction with aldehydes to produce Mannich bases. These reactions highlight the reactive nature of the thiazolidine ring and its utility in synthesizing a wide range of chemical structures with potential biological activity (Badr, Aly, Fahmy, & Mansour, 1981).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as solubility and stability, can vary significantly based on the size of the molecule, the number and position of polar groups, and the nature of substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential use in medicinal chemistry (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).
Chemical Properties Analysis
The chemical properties of thiazolidine derivatives, such as their reactivity and potential for forming complexes with metals, are influenced by their specific structural features. These properties are of interest for exploring the compound's functionality in various chemical reactions and potential applications in catalysis, drug design, and material science (Nawar, Al-Asadi, & Abid, 2020).
Applications De Recherche Scientifique
Thiazolidine Derivatives: Synthesis and Biological Potential
Thiazolidine derivatives, including thiazolidin-4-ones, have been extensively studied for their pharmacological importance. These compounds exhibit a wide range of biological activities, underpinned by their structural diversity and the presence of functionalized analogues. For instance, the synthesis and development of 1,3-thiazolidin-4-ones have demonstrated significant pharmacological potential, with applications ranging from anticancer to antimicrobial activities. The historical and synthetic advancements in this domain highlight the relevance of thiazolidine derivatives in drug discovery and the potential for developing new therapeutic agents (Santos, Silva, & Jones, 2018).
Pharmacological Significance of Thiazolidine Cores
The thiazolidine core is a privileged scaffold in medicinal chemistry, showing a broad spectrum of biological activity. For instance, rhodanine derivatives, as subtypes of thiazolidin-4-ones, exhibit anticancer properties. This review analyzes the anticancer features of rhodanines, discussing the structure–activity relationship (SAR) of rhodanine derivatives and their molecular targets. Such studies are instrumental in the design of new small molecules with anticancer potential, underscoring the pharmacological significance of the thiazolidine framework (Szczepański, Tuszewska, & Trotsko, 2022).
Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition of biocatalysts by carboxylic acids offers insights into the use of thiazolidine and related compounds in enhancing microbial resistance to inhibitors. This is particularly relevant for compounds produced fermentatively, such as certain carboxylic acids. Understanding the mechanisms of inhibition and engineering microbial strains for improved resistance can have direct implications for the synthesis and application of thiazolidine derivatives in biotechnology and medicinal chemistry (Jarboe, Royce, & Liu, 2013).
Advanced Oxidation Processes for Drug Degradation
The degradation of pharmaceuticals through advanced oxidation processes (AOPs) is another area of research relevant to the study of thiazolidine derivatives. While the focus is often on the removal of contaminants from water, the chemical insights gained from these studies can inform the synthesis and stability of thiazolidine-based compounds. Understanding the degradation pathways and by-products can contribute to the development of more stable and environmentally friendly pharmaceuticals (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
(4R)-2-[(1S,2R,3R,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5+,6+,7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBDMLZXXIDYSG-ICSJMDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


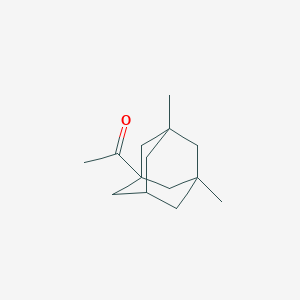
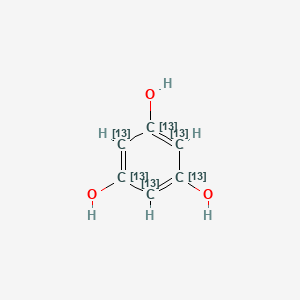
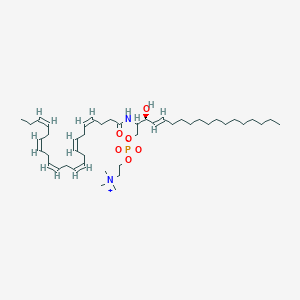
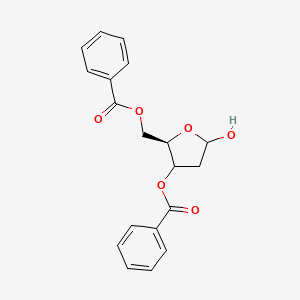
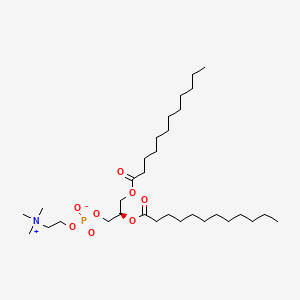
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
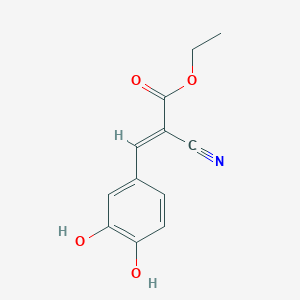
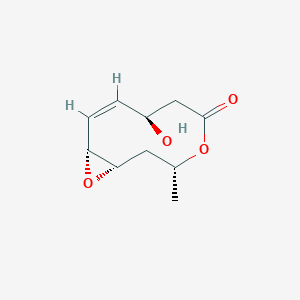
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
